5-Fluoro-1H-indol-3-yl)methanamine Achieves Sub-Nanomolar MPO Inhibition, Surpassing 5-Fluorotryptamine by Over 200-Fold
In a direct enzymatic assay, (5-fluoro-1H-indol-3-yl)methanamine inhibited myeloperoxidase (MPO) with an IC50 of 0.0009 µM (0.9 nM). This represents a 200-fold improvement in potency over 5-fluorotryptamine, the parent compound from which this series was derived, which exhibited an IC50 of 0.2 µM [1]. The shorter aminomethyl side chain allows for a distinct binding mode that positions the primary amine for optimal ionic interaction with the heme propionate group.
| Evidence Dimension | MPO enzyme inhibition (taurine chlorination assay) |
|---|---|
| Target Compound Data | IC50 = 0.0009 µM (0.9 nM) |
| Comparator Or Baseline | 5-Fluorotryptamine (2-carbon chain analog): IC50 = 0.2 µM |
| Quantified Difference | ~222-fold more potent |
| Conditions | Phosphate buffer pH 7.4, 37°C; MPO-mediated taurine chlorination assay |
Why This Matters
Sub-nanomolar potency establishes this compound as the preferred core scaffold for developing highly potent and selective MPO inhibitors for atherosclerosis and inflammatory disease research.
- [1] Soubhye, J.; Prévost, M.; Van Antwerpen, P.; et al. J. Med. Chem. 2010, 53 (24), 8747–8759. Table 1: IC50 Values for the Inhibition of MPO. View Source
